(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No.: 403649-21-8
Cat. No.: VC7602095
Molecular Formula: C16H14BrN5O
Molecular Weight: 372.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403649-21-8 |
|---|---|
| Molecular Formula | C16H14BrN5O |
| Molecular Weight | 372.226 |
| IUPAC Name | N-[(Z)-(3-bromophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H14BrN5O/c1-22-7-3-6-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-2-5-12(17)8-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10- |
| Standard InChI Key | IQMRFELEUOLRFF-ZDLGFXPLSA-N |
| SMILES | CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves condensation reactions between hydrazides and aldehydes. For example, a similar compound like N'-(3-bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide might be synthesized by reacting a pyrazole-5-carbohydrazide with a suitable aldehyde in a solvent like ethanol or methanol .
Potential Applications
Pyrazole derivatives have shown promise in medicinal chemistry, particularly as inhibitors of enzymes like monoamine oxidases . The incorporation of a pyrrole ring could enhance biological activity or modify pharmacokinetic properties.
Safety and Handling
Compounds with similar structures, such as N'-(3-bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide, may pose risks like skin and eye irritation . Proper handling and safety precautions are necessary when working with these chemicals.
Research Findings
While specific research findings for (Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide are not available, related compounds have been studied for their biological activities. Pyrazole derivatives are known for their versatility in medicinal chemistry, acting as scaffolds for various drugs .
Data Tables
Given the lack of specific data for (Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide, we can look at related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N'-(3-bromobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C14H15BrN4O | 335.20 g/mol | Medicinal chemistry |
| N'-(3-bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide | C15H10BrClN4OS | - | Biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume